molecular formula C19H12FN3O3 B11654865 (5E)-1-(2-fluorophenyl)-5-(1H-indol-3-ylmethylidene)-1,3-diazinane-2,4,6-trione

(5E)-1-(2-fluorophenyl)-5-(1H-indol-3-ylmethylidene)-1,3-diazinane-2,4,6-trione

Cat. No.: B11654865
M. Wt: 349.3 g/mol
InChI Key: NVBAPBSQOOUOPA-PKNBQFBNSA-N
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Description

(5E)-1-(2-FLUOROPHENYL)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that features a fluorophenyl group, an indole moiety, and a diazinane trione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(2-FLUOROPHENYL)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common method involves the condensation of 2-fluorobenzaldehyde with indole-3-carboxaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with diazinane-2,4,6-trione under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(2-FLUOROPHENYL)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorophenyl and indole groups can participate in substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups.

Scientific Research Applications

(5E)-1-(2-FLUOROPHENYL)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which (5E)-1-(2-FLUOROPHENYL)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorophenyl and indole groups can interact with specific sites on these targets, leading to changes in their activity and function. Pathways involved may include signal transduction pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Cinnamodendron dinisii essential oil: Contains bioactive compounds with similar structural features.

Uniqueness

What sets (5E)-1-(2-FLUOROPHENYL)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE apart is its combination of a fluorophenyl group and an indole moiety within a diazinane trione framework

Properties

Molecular Formula

C19H12FN3O3

Molecular Weight

349.3 g/mol

IUPAC Name

1-(2-fluorophenyl)-6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]pyrimidine-2,4-dione

InChI

InChI=1S/C19H12FN3O3/c20-14-6-2-4-8-16(14)23-18(25)13(17(24)22-19(23)26)9-11-10-21-15-7-3-1-5-12(11)15/h1-10,25H,(H,22,24,26)/b11-9+

InChI Key

NVBAPBSQOOUOPA-PKNBQFBNSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=O)NC3=O)C4=CC=CC=C4F)O)/C=N2

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(N(C(=O)NC3=O)C4=CC=CC=C4F)O)C=N2

Origin of Product

United States

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